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Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor
receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling
is a key driver in various malignancies, making it a compelling target for cancer therapy.[3]
PRN1371 has demonstrated significant anti-tumor activity in preclinical models and has been
investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a
comprehensive overview of the structure, mechanism of action, and function of PRN1371,
along with detailed experimental protocols for its characterization and mandatory visualizations
of the relevant signaling pathways.

Structure and Chemical Properties

PRN1371, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-
dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule
inhibitor with the chemical formula C26H30CIl2NeOa4.[5]

Chemical Structure:
A 2D representation of the chemical structure of PRN1371.

Table 1: Chemical and Physical Properties of PRN1371
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Property Value Reference

6-(2,6-dichloro-3,5-
dimethoxyphenyl)-2-
(methylamino)-8-[3-(4-prop-2-

IUPAC Name _ ,
enoylpiperazin-1-
yl)propyl]pyrido[2,3-
d]pyrimidin-7-one
Molecular Formula C26H30CI2N6O4 [5]
Molecular Weight 561.46 g/mol [5]
CAS Number 1802929-43-6
CNC1=NC=C2C=C(C(=O)N(C
2=N1)CCCN3CCN(CC3)C(=0)
SMILES

C=C)C4=C(C(=CC(=C4Cl)OC)
oc)cl

Mechanism of Action and Function

PRN1371 is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its
mechanism of action involves the specific targeting of a conserved cysteine residue within the
glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of
PRN1371 forms a covalent bond with this cysteine, leading to sustained and irreversible
inhibition of the kinase activity.[6] This covalent binding mechanism provides several
pharmacological advantages, including high potency, selectivity, and prolonged target inhibition
even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, PRN1371 blocks the phosphorylation of downstream
signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth,
proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and
PISK-AKT pathways.[9]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation
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initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and
phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-
RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of
PI3K leads to the activation of the PISK-AKT-mTOR pathway. FGFR activation can also lead to
the activation of PLCy and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK
phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY
proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3
dephosphorylates and inactivates ERK.[1][10]
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Caption: FGFR Signaling Pathway and Inhibition by PRN1371.
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Biological Activity and Selectivity

PRN1371 exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar
range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity
against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, PRN1371 shows high
selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its
covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of PRN1371

Target ICs0 (M) Reference
FGFR1 0.6-0.7 [9][10]
FGFR2 1.3 [91[10]
FGFR3 4.1 [O][10]
FGFR4 19.3 [91[10]
CSF1R 8.1 [10]
VEGFR2 705 [9]

In cellular assays, PRN1371 effectively inhibits the proliferation of cancer cell lines with FGFR
alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of PRN1371

Cell Line FGFR Alteration ICs0 (NM) Reference
SNU-16 FGFR2 Amplification 2.6 [10]
RT4 FGFR3 Mutation 4.0 [11]
RT112 FGFR3 Fusion 4.1 [11]
NCI-H716 FGFR2 Amplification 2.0 [11]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
activity of PRN1371.

Biochemical Kinase Inhibition Assay (Caliper Capillary
Electrophoresis)

This assay determines the enzymatic inhibitory potency of PRN1371 against FGFR kinases.

Experimental Workflow:
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Gre-incubate PRN1371 with FGFR enzyme (15 minD

Gitiate reaction with peptide substrate, ATP, and Mgza
Gncubate at 25°C for 3 hours)
G}uench reaction with EDTA)

Gnalyze phosphorylated and non-phosphorylated peptides via Caliper capillary eIectrophore39

Determine ICso
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Seed SNU-16 cells in 384-well plates

!

Gdd serial dilutions of PRNlB?l)
!

Encubate for 72 hours at 37°(9
!

Gdd PrestoBlue™ reagenD
!

Encubate for 210 minutes at 37°C)
!

Gead fluorescence (Ex: 530-560 nm, Em: 590 an

Determine ICso
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El'reat SNU-16 cells with PRN1371 (1 hourD

!

[Stimulate with bFGF (10 minutesD
!

E_yse cells and collect proteiD
!

[Separate proteins by SDS-PAGla
!
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!

Block membrane
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!

Encubate with HRP-conjugated secondary antibodiea

Getect signal using chemiluminescence]

Analyze band intensities
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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